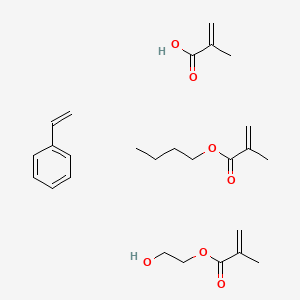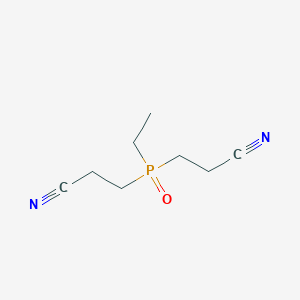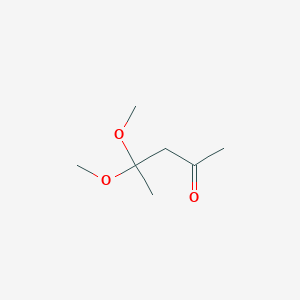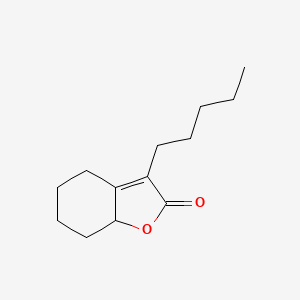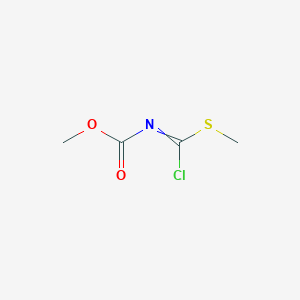
Methyl (methoxycarbonyl)carbonochloridimidothioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (methoxycarbonyl)carbonochloridimidothioate is an organic compound with a complex structure that includes a methoxycarbonyl group, a carbonochloridimidothioate group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (methoxycarbonyl)carbonochloridimidothioate typically involves the reaction of methyl isothiocyanate with methoxycarbonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization.
化学反应分析
Types of Reactions
Methyl (methoxycarbonyl)carbonochloridimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine atom in the carbonochloridimidothioate group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
Methyl (methoxycarbonyl)carbonochloridimidothioate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (methoxycarbonyl)carbonochloridimidothioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
Methyl isothiocyanate: Shares the isothiocyanate group but lacks the methoxycarbonyl and carbonochloridimidothioate groups.
Methoxycarbonyl chloride: Contains the methoxycarbonyl group but lacks the isothiocyanate and carbonochloridimidothioate groups.
Carbonochloridimidothioate derivatives: Compounds with similar carbonochloridimidothioate groups but different substituents.
Uniqueness
Methyl (methoxycarbonyl)carbonochloridimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
56025-16-2 |
|---|---|
分子式 |
C4H6ClNO2S |
分子量 |
167.61 g/mol |
IUPAC 名称 |
methyl N-[chloro(methylsulfanyl)methylidene]carbamate |
InChI |
InChI=1S/C4H6ClNO2S/c1-8-4(7)6-3(5)9-2/h1-2H3 |
InChI 键 |
CLVFHUDVUDZVCZ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N=C(SC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;[2-[bromo(phenyl)methyl]-4-chlorophenyl]methanol](/img/structure/B14640543.png)
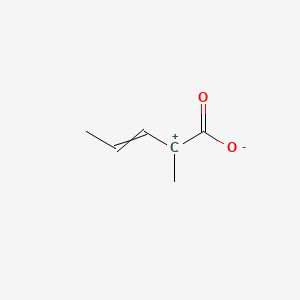
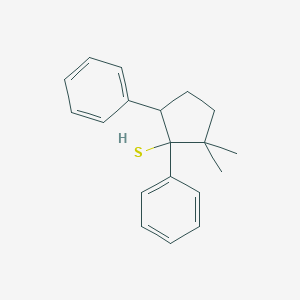
![7-Iodobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14640570.png)
![4-[2-(Acetyloxy)ethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid](/img/structure/B14640576.png)
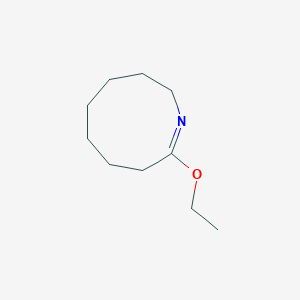

![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
![3,3,5,5,11,11,13,13-Octamethyl-7,15-dioxatetracyclo[7.7.0.02,6.010,14]hexadeca-1(9),2(6),10(14)-triene-8,16-dione](/img/structure/B14640614.png)

